(Z)-1,1,1-trifluoro-4-[4-(trifluoromethoxy)anilino]pent-3-en-2-one
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Description
(Z)-1,1,1-trifluoro-4-[4-(trifluoromethoxy)anilino]pent-3-en-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a fluorinated analog of curcumin, a well-known natural compound with anti-inflammatory and antioxidant properties.
Scientific Research Applications
Anti-Aging Agent
This compound has been studied as a potential anti-aging agent . A derivative of resveratrol, it has shown superior cell accumulation and could inhibit NO production in an inflammatory cell model, inhibit oxidative cytotoxicity, and reduce ROS accumulation and the population of apoptotic cells in an oxidative stress cell model . In D-galactose (D-gal)-stimulated aging mice, it could reverse liver and kidney damage, protect the serum, brain, and liver against oxidative stress, and increase the body’s immunity in the spleen .
Oxidative Stress Reduction
The compound has been found to have effects on oxidative stress in Raw264.7 cells stimulated with t-BHP . It could ameliorate brain aging by protecting against oxidative stress and reducing apoptosis .
Inflammation Reduction
The compound has been found to inhibit NO production in an inflammatory cell model , suggesting potential applications in the treatment of inflammatory diseases.
Trifluoromethoxylation Reagents
The trifluoromethoxy (CF3O) group has become a novel moiety in various fields because of its unique features . This compound, with its trifluoromethoxy group, could be used as a reagent in trifluoromethoxylation reactions .
Synthesis of Active Agrochemical and Pharmaceutical Ingredients
Trifluoromethylpyridines, which could potentially be synthesized from this compound, are key structural motifs in active agrochemical and pharmaceutical ingredients .
Cancer Research
Fluorinated substance 1–4 (3,5-dihydroxy-4′-trifluoromethoxy-trans-stilbene), a related compound, showed excellent stability and cell uptake ability in A549 cells . However, it induced obvious premature senescence and caused a clear block in cells in the G1 phase, improving the anti-cancer effect .
properties
IUPAC Name |
(Z)-1,1,1-trifluoro-4-[4-(trifluoromethoxy)anilino]pent-3-en-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F6NO2/c1-7(6-10(20)11(13,14)15)19-8-2-4-9(5-3-8)21-12(16,17)18/h2-6,19H,1H3/b7-6- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFNWVWUEZZVVMI-SREVYHEPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C(F)(F)F)NC1=CC=C(C=C1)OC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)C(F)(F)F)/NC1=CC=C(C=C1)OC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F6NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-1,1,1-trifluoro-4-[4-(trifluoromethoxy)anilino]pent-3-en-2-one |
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